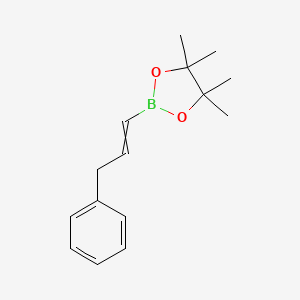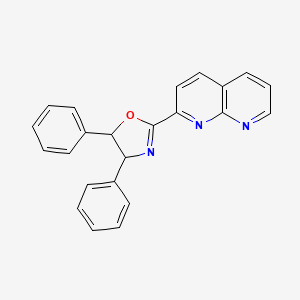![molecular formula C12H8N6O2S3 B12504761 2,2'-sulfanediylbis(7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one)](/img/structure/B12504761.png)
2,2'-sulfanediylbis(7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-sulfanediylbis(7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one) is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines. These compounds are known for their diverse biological activities, including antimicrobial, antituberculosis, anticonvulsant, and pesticidal properties . The unique structure of this compound, which includes a sulfur bridge and multiple nitrogen atoms, contributes to its wide range of applications in scientific research and industry.
Vorbereitungsmethoden
The synthesis of 2,2’-sulfanediylbis(7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one) typically involves multi-component reactions. One common method is the microwave-assisted multi-component reaction, which uses aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid such as [Et3NH]+[HSO4]- under solvent-free conditions . This method is favored for its efficiency and environmentally friendly approach.
Analyse Chemischer Reaktionen
2,2’-sulfanediylbis(7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include carbon disulfide, phenyl isothiocyanate, and sodium hydride . The major products formed from these reactions are hydrazinecarbodithioates and their cyclization products .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. It is used in the synthesis of biologically active molecules with potential antimicrobial, antituberculosis, and anticancer activities . Additionally, it has been studied for its antioxidant properties and its ability to inhibit xanthine oxidase, an enzyme involved in the production of uric acid . These properties make it a valuable compound in medicinal chemistry and pharmaceutical research.
Wirkmechanismus
The mechanism of action of 2,2’-sulfanediylbis(7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one) involves its interaction with various molecular targets and pathways. For example, its anticancer activity is attributed to its ability to bind to and inhibit specific enzymes involved in cell proliferation . Additionally, its antioxidant activity is related to its ability to scavenge free radicals and inhibit oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,2’-sulfanediylbis(7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one) include other thiadiazolo[3,2-a]pyrimidine derivatives, such as 6-chloro-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one These compounds share similar biological activities but differ in their specific chemical structures and properties
Eigenschaften
Molekularformel |
C12H8N6O2S3 |
|---|---|
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
7-methyl-2-[(7-methyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)sulfanyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C12H8N6O2S3/c1-5-3-7(19)17-9(13-5)21-11(15-17)23-12-16-18-8(20)4-6(2)14-10(18)22-12/h3-4H,1-2H3 |
InChI-Schlüssel |
XJVDCSALPPALSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)N2C(=N1)SC(=N2)SC3=NN4C(=O)C=C(N=C4S3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(5,5-Dioxido-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazin-6-yl)ethanone](/img/structure/B12504680.png)


![1-{4-[4-({1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}carbonyl)piperazin-1-yl]phenyl}ethanone](/img/structure/B12504691.png)
![ethyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12504700.png)

![methyl 3-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-4-methylbenzoate](/img/structure/B12504724.png)
![2-fluoro-N-[(1R,3S,7s)-5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-yl]benzamide](/img/structure/B12504728.png)


![4,7-Bis(4-(tert-butyl)phenyl)-2-isobutyl-2H-benzo[d][1,2,3]triazole](/img/structure/B12504747.png)
![2-Pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride](/img/structure/B12504748.png)

![2-(2-{Bis[3,5-bis(trifluoromethyl)phenyl]phosphanyl}phenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole](/img/structure/B12504754.png)
